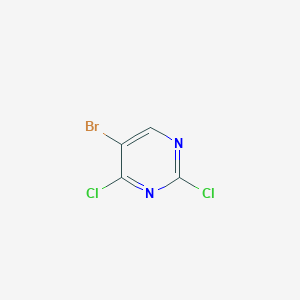
5-Bromo-2,4-dichloropyrimidine
Cat. No. B017362
Key on ui cas rn:
36082-50-5
M. Wt: 227.87 g/mol
InChI Key: SIKXIUWKPGWBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04408048
Procedure details


5-bromouracil (30 g, 0.16 mole) was added to a flask containing 130 ml of POCl3. The mixture was heated at reflux for 4 days. During this time the reaction contents were protected from atmospheric moisture; HCl gas was evolved and the solution became homogeneous. Excess POCl3 was removed by distillation at atmospheric pressure. Continued distillation at reduced pressure afforded the title compound, bp 85°-90°/4 mm (29.7 g, 82% yield).



Name
Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](=O)[NH:4][C:5](=O)[NH:6][CH:7]=1.[ClH:10].O=P(Cl)(Cl)[Cl:13]>>[Br:1][C:2]1[C:3]([Cl:13])=[N:4][C:5]([Cl:10])=[N:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(NC(NC1)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 days
|
|
Duration
|
4 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During this time the reaction contents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess POCl3 was removed by distillation at atmospheric pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Continued distillation at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
